molecular formula C9H10Br2 B103589 1,3-Bis(bromomethyl)-5-methylbenzene CAS No. 19294-04-3

1,3-Bis(bromomethyl)-5-methylbenzene

Cat. No.: B103589
CAS No.: 19294-04-3
M. Wt: 277.98 g/mol
InChI Key: AKDWRXXKHRUFMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(bromomethyl)-5-methylbenzene: is an organic compound with the molecular formula C9H10Br2 and a molecular weight of 277.98 g/mol . It is characterized by the presence of two bromomethyl groups attached to a toluene ring at the 3 and 5 positions. This compound is a versatile intermediate in organic synthesis and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(bromomethyl)-5-methylbenzene can be synthesized through the bromination of 3,5-dimethylbenzyl alcohol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl groups at the 3 and 5 positions .

Industrial Production Methods: In industrial settings, the production of 3,5-bis(bromomethyl)toluene may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(bromomethyl)-5-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Formation of substituted toluenes with functional groups such as azides, thiocyanates, and methoxides.

    Oxidation: Formation of 3,5-bis(formyl)toluene or 3,5-bis(carboxy)toluene.

    Reduction: Formation of 3,5-dimethyltoluene.

Mechanism of Action

The mechanism of action of 3,5-bis(bromomethyl)toluene involves its reactivity at the bromomethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s ability to form palladium complexes allows it to participate in catalytic cycles, facilitating reactions such as oxidative amination and carbon-carbon coupling.

Comparison with Similar Compounds

Uniqueness: 1,3-Bis(bromomethyl)-5-methylbenzene is unique due to its specific substitution pattern on the toluene ring, which provides distinct reactivity and selectivity in chemical reactions. Its ability to form stable palladium complexes and participate in various catalytic processes sets it apart from other similar compounds.

Properties

IUPAC Name

1,3-bis(bromomethyl)-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDWRXXKHRUFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10311477
Record name 3,5-Bis(bromomethyl)toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19294-04-3
Record name 19294-04-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Bis(bromomethyl)toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(bromomethyl)toluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(bromomethyl)-5-methylbenzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Bis(bromomethyl)-5-methylbenzene
Reactant of Route 3
Reactant of Route 3
1,3-Bis(bromomethyl)-5-methylbenzene
Reactant of Route 4
Reactant of Route 4
1,3-Bis(bromomethyl)-5-methylbenzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,3-Bis(bromomethyl)-5-methylbenzene
Reactant of Route 6
1,3-Bis(bromomethyl)-5-methylbenzene
Customer
Q & A

Q1: How is 3,5-Bis(bromomethyl)toluene used in the synthesis of macrocyclic structures?

A: 3,5-Bis(bromomethyl)toluene serves as a valuable reagent in bridging phenolic units to create macrocyclic compounds. Specifically, it reacts with trihydroxy[3.3.3]metacyclophane in the presence of cesium carbonate (Cs2CO3) to yield a doubly-bridged [3.3.3]metacyclophane derivative []. This reaction exploits the reactivity of the bromine atoms in 3,5-Bis(bromomethyl)toluene towards nucleophilic substitution by the phenolic hydroxyl groups of the metacyclophane.

Q2: Can 3,5-Bis(bromomethyl)toluene be used to create chiral ligands for metal complexes?

A: Yes, 3,5-Bis(bromomethyl)toluene is a versatile building block for synthesizing chiral tetradentate ligands. Reacting it with the anion of (S)-valinol, followed by condensation with pyridine-2-carboxaldehyde, yields a chiral ligand capable of coordinating transition metals like cobalt and nickel []. These complexes exhibit interesting stereochemical properties, with the cobalt complex showing high diastereoselectivity during formation.

Q3: What spectroscopic techniques are useful for characterizing compounds derived from 3,5-Bis(bromomethyl)toluene?

A3: Various spectroscopic methods are instrumental in characterizing derivatives of 3,5-Bis(bromomethyl)toluene.

  • NMR Spectroscopy (1H and 13C): Provides information about the number and types of protons and carbons, their connectivity, and the electronic environment within the molecule. For example, in the synthesis of m-xylenyl capped homocalix[3]arenes, 1H NMR spectroscopy helps confirm the structure and reveals the upfield shift of the internal aromatic proton of the m-xylenyl moiety, suggesting a specific conformation [].
  • Mass Spectrometry: Determines the molecular weight of the compound, supporting the proposed structure. For example, mass spectrometry confirms the formation of the m-xylenyl capped [3.3.3]metacyclophane with the expected molecular ion peak [].
  • FTIR Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. This technique is valuable for confirming the presence or absence of specific functional groups after chemical modifications [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.